Methyl 2-bromo-4-hydroxybenzoate
Overview
Description
Methyl 2-bromo-4-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydroxyl group is at the fourth position. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
The mode of action of Methyl 2-bromo-4-hydroxybenzoate involves a series of chemical reactions. It undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the compound loses the bromo atom, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound. The compound then undergoes further reactions .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
Its molecular weight is 215.044, which may influence its bioavailability . More research is needed to outline the compound’s pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the esterification and hydrolysis processes. The compound’s bromine atom can participate in halogen bonding, which can affect the binding affinity and specificity of enzymes and proteins it interacts with .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s bromine atom can form halogen bonds with amino acid residues in enzyme active sites, altering their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of the compound can cause oxidative stress and damage to cellular components, leading to adverse effects on organ function. It is important to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450 enzymes. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s metabolism can also affect metabolic flux and the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can be transported across cell membranes by specific transporters, and its distribution within tissues can be influenced by its affinity for certain binding proteins .
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is important for elucidating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-hydroxybenzoate can be synthesized through the esterification of 2-bromo-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under nitrogen protection to prevent oxidation. The process involves dissolving 2-bromo-4-hydroxybenzoic acid in methanol, followed by the slow addition of thionyl chloride in an ice bath. The mixture is then warmed to 55°C and allowed to react overnight. After the reaction is complete, the product is extracted with ethyl acetate and dried to obtain this compound as a pale yellow solid .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-4-hydroxybenzoate or 2-thio-4-hydroxybenzoate.
Oxidation: Formation of 2-bromo-4-hydroxybenzaldehyde.
Reduction: Formation of 2-bromo-4-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 2-bromo-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 4-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 2-bromo-4-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and biological activity compared to its isomers. The presence of the bromine atom at the second position makes it a valuable intermediate in organic synthesis, allowing for selective functionalization .
Properties
IUPAC Name |
methyl 2-bromo-4-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMYWFGQALCJRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741580 | |
Record name | Methyl 2-bromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101085-03-4 | |
Record name | Methyl 2-bromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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